3FAx-Neu5Ac

Glycan Stability Sialidase Resistance Therapeutic Glycoprotein Engineering

Researchers requiring a systemic block of sialylation face limited options: isoform-selective inhibitors fail to remodel the entire glycome. 3FAx-Neu5Ac (3-Fax-peracetyl-Neu5Ac) solves this as a cell-permeable metabolic precursor to CMP-3F-Neu5Ac, a competitive inhibitor of all 20 human sialyltransferases. - Proven global pan-inhibitory activity in mouse organ systems (kidney, liver, immune tissue) - Validated in vivo efficacy: enhances survival in multiple myeloma models (combination with bortezomib) - Generates sialidase-resistant glycans for therapeutic antibody glycoengineering Mechanism: axial fluorine at C3 acts as metabolic decoy, not a substrate. NOT equivalent to soyasaponin I or non-fluorinated analogs.

Molecular Formula C22H30FNO14
Molecular Weight 551.5 g/mol
Cat. No. B15137527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3FAx-Neu5Ac
Molecular FormulaC22H30FNO14
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
InChIInChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1
InChIKeyCOXHVKPJIOSDPS-NVYCINEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3FAx-Neu5Ac: Global Sialyltransferase Inhibitor


3FAx-Neu5Ac (3-Fax-peracetyl-Neu5Ac, CAS: 117405-58-0), a cell-permeable peracetylated derivative of the sialic acid analog 3-fluoro-N-acetylneuraminic acid, functions intracellularly as a metabolic precursor to CMP-3F-Neu5Ac, a potent pan-sialyltransferase inhibitor that disrupts the final step of sialic acid incorporation into glycoconjugates [1]. This fluorinated sialic acid mimetic, distinguished by an axial fluorine at the C3 position, has been utilized in diverse research contexts, from probing the role of global sialylation in cell signaling and migration to investigating the therapeutic potential of modulating the glycome in cancer and other diseases [2][3].

Cell-permeable prodrug for global glycome remodeling studies
Supports pan-sialyltransferase inhibition context across 20 human STs
Metabolic precursor to CMP-3F-Neu5Ac for donor-pool competitive blocking

3FAx-Neu5Ac's Irreplaceable Pan-Inhibition


Substituting 3FAx-Neu5Ac with alternative sialyltransferase inhibitors, such as soyasaponin I (a selective inhibitor for ST3Gal I) or lithocholic acid analogues, is not scientifically equivalent because these compounds exhibit restricted isoform selectivity and fail to achieve the global, pan-sialyltransferase inhibition required for comprehensive glycome remodeling [1]. Furthermore, unlike natural Neu5Ac which supports normal sialylation, 3FAx-Neu5Ac acts as a metabolic decoy, being incorporated into the CMP-sialic acid donor pool and acting as a competitive inhibitor against all 20 human sialyltransferases, a mechanism of action that cannot be replicated by non-fluorinated sialic acid analogs or isoform-specific inhibitors [2]. Its proven efficacy as a global inhibitor in vivo—a milestone not achieved with other sialyltransferase inhibitors—further distinguishes it as an indispensable tool for researchers requiring a systemic and complete block of sialylation [3].

Target: 3FAx-Neu5Ac
Global sialylation blockade via metabolic decoy mechanism
Alternative: Isoform-Selective Inhibitors
Restricted selectivity may fail to achieve comprehensive glycome remodeling
Target: 3FAx-Neu5Ac
Reported multi-tissue systemic in vivo activity in mouse models
Alternative: Non-fluorinated Analogs
Natural Neu5Ac supports normal sialylation and does not act as a competitive inhibitor

3FAx-Neu5Ac Key Performance Evidence


Sialidase-Resistant Glycan Stability

The incorporation of an axial 3-fluoro substituent confers complete sialidase resistance to 3Fax-Neu5Ac-containing glycans, a property not observed with natural Neu5Ac. This was demonstrated using the glycan α2,6-F-SCT (a rituximab glycoform terminated with α2,6-linked 3Fax-Neu5Ac), which exhibited no detectable cleavage when exposed to sialidase A and sialidase S for 24 hours, unlike the natural sialic acid-containing glycan which is fully cleaved under identical conditions [1].

Glycan Stability
Head-to-head
Complete resistance vs. complete cleavage
Supports glycoengineering stability context
24h incubation with sialidase A/S at 37°C
Glycan Stability Sialidase Resistance Therapeutic Glycoprotein Engineering

Global Sialylation Blockade In Vivo

3FAx-Neu5Ac is unique among sialyltransferase inhibitors for its ability to achieve robust, multi-tissue global sialylation blockade in live animals following intraperitoneal administration. A single 300 mg/kg dose in mice resulted in a dramatic and sustained decrease in sialylated glycans across all eight tissues examined, a finding that underscores its systemic bioavailability and pan-inhibitory efficacy, a benchmark not met by other sialic acid analogs or isoform-specific inhibitors [1].

In Vivo Global Blockade
Class-level
Dramatic decrease across 8 tissues
Supports multi-tissue glycomics research
300 mg/kg IP in C57BL/6 mice, lectin blotting
In Vivo Glycomics Global Sialylation Blockade Pharmacological Inhibition

Synergy with Bortezomib in Myeloma

Treatment with 3Fax-Neu5Ac enhances the therapeutic efficacy of the standard-of-care agent bortezomib in an aggressive mouse model of multiple myeloma. Specifically, the combination of 3Fax-Neu5Ac (25 mg/kg/day, delivered via Alzet osmotic pump) with bortezomib (0.5 mg/kg, twice weekly) significantly improved overall survival compared to mice receiving bortezomib alone [1]. This effect is mechanistically linked to 3Fax-Neu5Ac's ability to reduce myeloma cell adhesion to bone marrow stromal components, thereby sensitizing them to chemotherapy.

Synergy with Bortezomib
Head-to-head
Improved overall survival (p=0.0167)
Supports combination model-response endpoint review
Human MM model (NSG), osmotic pump delivery
Cancer Glycobiology Multiple Myeloma Combination Therapy

Tau Pathology Reduction In Vivo

3FAx-Neu5Ac demonstrates efficacy in a disease-relevant in vivo model distinct from its established use in oncology and immunology. Patent data reveals that administration of P-3Fax-Neu5Ac significantly reduces insoluble tau aggregates in cells and effectively halts the generation and propagation of tau pathology in mouse brain, a mechanism not documented for other sialyltransferase inhibitors [1].

Tau Pathology Reduction
Class-level
Reduction of insoluble tau aggregates
Supports tau pathway investigation context
Cell-based assay and in vivo mouse propagation model
Neurodegeneration Alzheimer's Disease Tauopathy

3FAx-Neu5Ac Research Applications


Extended Half-Life Biotherapeutics

For laboratories engaged in glycoengineering of therapeutic antibodies or Fc-fusion proteins, 3FAx-Neu5Ac is the preferred reagent for generating sialidase-resistant glycans. Its proven ability to confer complete resistance to sialidase-mediated cleavage [3] provides a clear path to improving pharmacokinetic (PK) parameters and reducing dosing frequency, a key differentiator over traditional sialic acid analogs.

Systemic Sialylation in Physiology

When a research program requires a systemic, in vivo block of sialylation to study its role in immune cell trafficking, kidney function, or hepatic biology, 3FAx-Neu5Ac is uniquely suited. Its demonstrated global pan-inhibitory activity across all major organ systems in mice [3] provides an unmatched level of control for mechanistic studies, a capability not offered by other commercially available sialyltransferase inhibitors.

Combination Studies in Hematologic Cancers

For preclinical investigators exploring novel combination regimens for multiple myeloma or other B-cell malignancies, 3FAx-Neu5Ac is a compelling candidate for use in combination with proteasome inhibitors (e.g., bortezomib) or immunomodulatory drugs. Its validated in vivo efficacy in enhancing survival [3] provides a strong evidence base for its selection in studies aimed at disrupting protective tumor-stromal interactions within the bone marrow niche.

Application
Selection Property
Validation Focus
Glycoengineering for stability studies
Sialidase-resistance assay context
Glycan stability endpoint review
Systemic sialylation physiology research
Global inhibition context in mouse models
Multi-tissue model-response monitoring
Combination studies in hematologic cancers
Combination model-response endpoint context
Survival and tumor-stromal interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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